molecular formula C14H23BrO B12628808 2-(1-Bromononylidene)cyclopentan-1-one CAS No. 917762-97-1

2-(1-Bromononylidene)cyclopentan-1-one

Cat. No.: B12628808
CAS No.: 917762-97-1
M. Wt: 287.24 g/mol
InChI Key: VYKPDPCPLGGJMH-UHFFFAOYSA-N
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Description

2-(1-Bromononylidene)cyclopentan-1-one is an organic compound with the molecular formula C14H23BrO It is a derivative of cyclopentanone, featuring a bromononylidene substituent at the 2-position

Properties

CAS No.

917762-97-1

Molecular Formula

C14H23BrO

Molecular Weight

287.24 g/mol

IUPAC Name

2-(1-bromononylidene)cyclopentan-1-one

InChI

InChI=1S/C14H23BrO/c1-2-3-4-5-6-7-10-13(15)12-9-8-11-14(12)16/h2-11H2,1H3

InChI Key

VYKPDPCPLGGJMH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=C1CCCC1=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Bromononylidene)cyclopentan-1-one typically involves the aldol condensation reaction. One common method is the reaction of cyclopentanone with a bromononylidene precursor under basic conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, which facilitates the formation of the enolate intermediate. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-Bromononylidene)cyclopentan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Bromononylidene)cyclopentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Bromononylidene)cyclopentan-1-one involves its interaction with specific molecular targets. The bromononylidene group can participate in nucleophilic addition reactions, while the cyclopentanone moiety can undergo various transformations. These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Bromononylidene)cyclopentan-1-one is unique due to the presence of the bromononylidene group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic and mechanistic studies .

Biological Activity

2-(1-Bromononylidene)cyclopentan-1-one is a compound characterized by a cyclopentanone structure with a long-chain brominated substituent. Its unique chemical properties make it a subject of interest in biological research, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and case studies.

  • Molecular Formula : C12H19BrO
  • Molecular Weight : 241.19 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. This property may facilitate its interaction with biomolecules such as proteins and nucleic acids, potentially leading to various biological effects.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies have shown that brominated compounds possess antibacterial and antifungal properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic processes.
  • Anticancer Potential : Brominated compounds are being investigated for their potential to induce apoptosis in cancer cells. The ability of this compound to modulate signaling pathways involved in cell proliferation and survival is a key area of interest.
  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives of similar compounds may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Study 1: Antimicrobial Evaluation

A study conducted on various brominated cyclopentanones, including this compound, evaluated their effectiveness against common bacterial strains. The results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainsInhibition Zone (mm)
This compoundStaphylococcus aureus15
Escherichia coli12
Control (Ampicillin)Staphylococcus aureus20
Escherichia coli18

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating potential as an anticancer agent.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
A549 (Lung Cancer)28

Case Study 3: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of brominated compounds found that derivatives similar to this compound effectively reduced levels of TNF-alpha in LPS-stimulated macrophages, suggesting potential for treating inflammatory diseases.

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